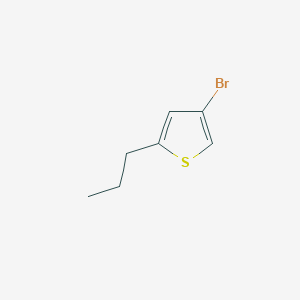

4-Bromo-2-propylthiophene

Description

Context of Thiophene (B33073) Derivatives in Organic Chemistry Research

Thiophene is an aromatic heterocyclic compound containing a five-membered ring with four carbon atoms and one sulfur atom. britannica.com Its derivatives are fundamental building blocks in organic chemistry, prized for their versatile chemical properties and wide-ranging applications. bohrium.combenthamdirect.com These compounds are integral to the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. benthamdirect.comcymitquimica.com The thiophene ring is a common core structure in many commercially available drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govresearchgate.net

In materials science, thiophene-based molecules are crucial for creating organic semiconductors, which are used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The unique electronic and optoelectronic properties of thiophene derivatives make them a focus of intense research. rsc.orgresearchgate.net The synthesis of thiophene derivatives is a well-established area of organic chemistry, with numerous methods developed to functionalize the thiophene ring and create complex molecular architectures. nih.govorganic-chemistry.org

Significance of Halogenated Thiophenes in Synthetic Methodologies

Halogenated thiophenes are thiophene rings that have one or more halogen atoms attached. cymitquimica.com The introduction of a halogen atom, such as bromine, onto the thiophene ring significantly alters its chemical reactivity and provides a "handle" for further synthetic transformations. nih.gov This makes halogenated thiophenes exceptionally valuable intermediates in organic synthesis. sciforum.net

The bromine atom in a compound like 4-Bromo-2-propylthiophene serves as a versatile functional group. It can be readily replaced by other atoms or groups through various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.net This allows for the construction of more complex molecules with tailored properties. Halogenated thiophenes are key building blocks for a new family of 1,2,4-triazole (B32235) insecticides, highlighting their importance in agrochemical research. nih.gov Furthermore, they are used in the synthesis of halogenated anthraquinones, which are versatile building blocks for arylated anthraquinones and extended π-systems. sciforum.net The strategic placement of halogen atoms can also influence the electronic properties and solid-state packing of thiophene-based materials, which is critical for their performance in electronic devices. rsc.org

Overview of Interdisciplinary Research Interest in this compound

This compound itself has emerged as a key intermediate in several areas of research. Its structure, featuring both a reactive bromine atom and an alkyl chain, makes it a versatile building block for creating a variety of functionalized thiophene derivatives.

One notable application is in the synthesis of advanced intermediates for potential pharmaceuticals. For instance, this compound has been utilized in the synthesis of an analogue of A-86929, a dopamine (B1211576) D1 receptor agonist. scholaris.ca The synthesis involved converting this compound into 5-propylthiophene-2-carbaldehyde, which then underwent further reactions to build a complex heterocyclic system. scholaris.ca This demonstrates the compound's utility in constructing intricate molecular frameworks for medicinal chemistry.

Furthermore, research has focused on the regioselective synthesis of more complex thiophene structures starting from derivatives of this compound. For example, it has been used as a starting material in a multi-step synthesis to produce 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, a highly functionalized thiophene derivative. mdpi.comresearchgate.net This process involves a series of lithiation and bromination reactions, showcasing the controlled and selective chemistry that can be performed on the this compound scaffold. mdpi.com

The table below summarizes key synthetic transformations involving this compound documented in academic research.

| Starting Material | Reagents and Conditions | Product | Research Application | Reference |

| 1-(4-bromothiophen-2-yl)propan-1-one | Hydrazine monohydrate, KOH, ethylene (B1197577) glycol, 160 °C | This compound | Intermediate for dopamine receptor agonist analogue | scholaris.ca |

| This compound | n-BuLi, THF, -78 °C; then DMF | 5-propylthiophene-2-carbaldehyde | Intermediate for dopamine receptor agonist analogue | scholaris.ca |

| 2-Propylthiophene | n-BuLi, THF, -78 °C; then Phenylisocyanate | N-Phenyl-5-propylthiophene-2-carboxamide | Intermediate for a highly functionalized thiophene | mdpi.comresearchgate.net |

| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | NBS, CH3CN | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Synthesis of a highly functionalized thiophene | mdpi.com |

The physical and chemical properties of this compound are presented in the following table.

| Property | Value |

| Molecular Formula | C₇H₉BrS |

| Molecular Weight | 205.11 g/mol |

| CAS Number | 36155-79-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c1-2-3-7-4-6(8)5-9-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCPCORZZJWVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443737 | |

| Record name | 4-Bromo-2-propylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36155-79-0 | |

| Record name | 4-Bromo-2-propylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36155-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-propylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Propylthiophene

Direct Synthesis Approaches to 4-Bromo-2-propylthiophene

Direct synthesis approaches aim to introduce the bromo and propyl substituents onto the thiophene (B33073) ring in a controlled manner. These methods can be broadly categorized into two main strategies: those that build the desired substitution pattern through a sequence of lithiation and electrophilic quenching, and those that rely on the direct electrophilic bromination of a pre-existing propylthiophene scaffold.

Lithiation-Bromination Protocols

Lithiation-bromination protocols are powerful methods for the regioselective functionalization of thiophene and its derivatives. These multi-step procedures typically involve the deprotonation of the thiophene ring using a strong organolithium base, followed by quenching the resulting lithiated intermediate with an appropriate electrophile.

The synthesis of substituted thiophenes often begins with the lithiation of the parent thiophene ring. Thiophene can be selectively deprotonated at the 2-position due to the acidity of the α-protons adjacent to the sulfur atom. This is typically achieved using an organolithium reagent such as n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at low temperatures. mdpi.comproquest.com

A general representation of this initial lithiation step is the reaction of thiophene with n-BuLi to form 2-lithiothiophene. This intermediate is a versatile synthon for the introduction of various functional groups at the 2-position of the thiophene ring.

Following the initial lithiation, a sequential approach involving alkylation and subsequent halogenation can be employed to synthesize this compound. This strategy first introduces the propyl group at the 2-position, followed by a second functionalization step to introduce the bromine atom at the 4-position.

The synthesis of the precursor, 2-propylthiophene, is achieved by reacting 2-lithiothiophene with an alkylating agent such as 1-bromopropane or 1-iodopropane. mdpi.comproquest.com This reaction proceeds via a nucleophilic substitution mechanism where the thienyllithium species attacks the electrophilic carbon of the propyl halide.

| Step | Reactants | Reagents | Solvent | Temperature | Product | Yield |

| 1 | Thiophene | n-BuLi | THF | -78 °C | 2-Lithiothiophene | In situ |

| 2 | 2-Lithiothiophene | n-Propyl bromide | THF | -78 °C to RT | 2-Propylthiophene | 85% mdpi.comproquest.com |

Once 2-propylthiophene is obtained, the subsequent introduction of a bromine atom at the 4-position requires a second lithiation followed by bromination. The directing effect of the 2-propyl group and the inherent reactivity of the thiophene ring will influence the position of the second lithiation. While direct lithiation of 2-alkylthiophenes typically occurs at the 5-position, achieving lithiation at the 4-position would necessitate the use of directing groups or more complex synthetic strategies. A subsequent bromination step would then involve quenching the lithiated intermediate with a bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to yield the final product.

Direct Halogenation Procedures for Thiophene Scaffolds

Direct halogenation offers a more atom-economical approach to the synthesis of brominated thiophenes. This method involves the direct reaction of a thiophene derivative with a brominating agent. The regioselectivity of this reaction is a critical aspect, governed by the electronic and steric effects of the substituents already present on the thiophene ring.

Thiophene and its derivatives are highly susceptible to electrophilic substitution reactions, including bromination. iust.ac.ir The electron-rich nature of the thiophene ring makes it significantly more reactive than benzene towards electrophiles. iust.ac.ir Common brominating agents used for this purpose include elemental bromine (Br₂) and N-bromosuccinimide (NBS).

The reaction of 2-propylthiophene with a brominating agent is an example of electrophilic aromatic substitution. The propyl group at the 2-position is an activating, ortho-, para-directing group. Therefore, direct bromination of 2-propylthiophene would be expected to yield a mixture of products, with substitution occurring at the positions most activated by the alkyl group and the sulfur atom, primarily the 5- and 3-positions.

| Brominating Agent | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | High regioselectivity for the 2-position in substituted thiophenes. tandfonline.com |

| Bromine (Br₂) | Various | Low Temperature | Can lead to polybromination if not carefully controlled. iust.ac.ir |

Achieving regioselective bromination at the 4-position of 2-propylthiophene via direct electrophilic attack is challenging due to the directing effects of the 2-propyl group, which strongly favors substitution at the 5-position. However, regioselectivity can be influenced by several factors, including the choice of brominating agent, solvent, and reaction temperature. tandfonline.com

For instance, the use of N-bromosuccinimide (NBS) in acetic acid has been shown to be a highly selective method for the bromination of substituted thiophenes at the 2-position (if vacant). tandfonline.com In the case of 2-propylthiophene, where the 2-position is occupied, the directing effects would need to be carefully considered to favor the 4-position over the more electronically favored 5-position. In some cases, thermodynamic control or the use of bulky brominating agents might alter the regiochemical outcome. However, to achieve specific bromination at the 4-position of a 2-substituted thiophene, a multi-step synthesis involving protecting groups or directed metalation is often necessary. mdpi.comproquest.com For example, a directing group could be installed at the 3-position to facilitate bromination at the adjacent 4-position, followed by the removal of the directing group.

Metal-Catalyzed Synthetic Routes to this compound

The direct functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. researchgate.net Metal-catalyzed reactions, in particular, have demonstrated significant utility in activating otherwise inert C-H bonds for the formation of new carbon-halogen bonds.

Transition Metal-Catalyzed Methods for Carbon-Halogen Bond Formation

Transition metals other than palladium have been effectively employed in catalyzing the halogenation of C-H bonds. Copper, being an inexpensive and abundant metal, has emerged as a versatile catalyst for such transformations. beilstein-journals.org Copper-catalyzed C-H halogenation typically involves a copper(II) catalyst, which facilitates the activation of the C-H bond. For heterocycles like thiophene, this method can be applied to introduce a halogen at a specific position. The general mechanism is believed to involve the copper catalyst initiating the C-H activation process, potentially forming an organocopper intermediate. beilstein-journals.org This intermediate then reacts with a halogen source to yield the final halogenated product. Various halogenating agents can be used, including N-halosuccinimides (NCS, NBS) or even acyl chlorides in the presence of an oxidant. beilstein-journals.org

While specific examples detailing the copper-catalyzed bromination of 2-propylthiophene to yield this compound are not extensively documented, the general applicability of this methodology to other aromatic and heteroaromatic systems suggests its potential as a viable synthetic route.

Palladium-Catalyzed Direct Arylation Reactions Involving 2-Propylthiophene

Palladium catalysis is a powerful tool for C-H functionalization, most notably in direct arylation reactions that form C-C bonds. nih.gov The principles of palladium-catalyzed C-H activation are also applicable to the formation of C-X (halogen) bonds. Direct C-H halogenation avoids the need for organometallic intermediates, reducing the number of synthetic steps. nih.gov For 3-substituted thiophenes, palladium-catalyzed direct arylation has been studied, though it often results in mixtures of C2 and C5-arylated products. nih.gov The direct bromination of 2-propylthiophene at the C4 position would follow a similar mechanistic pathway, involving the activation of the C4-H bond by a palladium catalyst. The regioselectivity of such reactions is a critical challenge, often influenced by steric and electronic factors, as well as the specific catalyst system employed.

The success of palladium-catalyzed C-H functionalization is heavily dependent on the nature of the ligand coordinated to the palladium center. nih.gov Ligands play a crucial role in modulating the catalyst's reactivity, stability, and selectivity. nih.govnih.gov The design and selection of ligands are therefore central to developing efficient synthetic protocols. nih.gov

Key functions of ligands in this context include:

Enhancing Catalyst Stability: Ligands can prevent the precipitation of palladium black, thereby maintaining the concentration of the active catalyst in the reaction mixture.

Modulating Reactivity: The electronic properties of a ligand influence the electron density at the palladium center. Electron-rich ligands can increase the nucleophilicity of the Pd(0) species, facilitating oxidative addition, a key step in many catalytic cycles. nih.gov

Controlling Selectivity: The steric bulk of a ligand can direct the catalytic reaction to a specific site on the substrate, enhancing regioselectivity. nih.govnih.gov

Facilitating Key Steps: Ligands can promote crucial steps such as reductive elimination to release the product and regenerate the active catalyst. nih.gov

Recent research has highlighted the efficacy of specific ligand types. For instance, S,O-ligands have been shown to be highly efficient in promoting various Pd-catalyzed C-H olefination reactions by triggering the formation of more reactive cationic palladium species. nih.govrsc.org Similarly, bulky and electron-rich phosphine ligands are often employed to improve reaction yields and turnover numbers. rsc.org

Table 1: Influence of Ligand Characteristics on Palladium-Catalyzed C-H Functionalization

| Ligand Characteristic | Effect on Catalysis | Example Ligand Class |

|---|---|---|

| Electron-Donating Ability | Increases nucleophilicity of Pd(0), potentially accelerating oxidative addition. | Trialkylphosphines (e.g., P(t-Bu)3) |

| Steric Bulk | Can improve regioselectivity and facilitate reductive elimination. | Biaryl phosphines (e.g., RuPhos, BrettPhos) rsc.org |

| Bidentate Coordination | Can enhance catalyst stability and control geometry at the metal center. | 2,2'-Bipyridines nih.gov |

| Specialized Scaffolds | Can enable challenging transformations by creating a unique coordination environment (e.g., forming reactive cationic species). | S,O-Ligands nih.govrsc.org |

Understanding the mechanism of palladium-catalyzed C-H functionalization is essential for reaction optimization and the development of new catalysts. Kinetic and mechanistic studies provide insights into the rate-determining step and the nature of the key intermediates in the catalytic cycle.

For the palladium-catalyzed oxidative cross-coupling of thiophenes, kinetic studies have shown that the reaction rate can depend on the concentrations of the palladium catalyst, the thiophene substrate, and other reagents. nih.gov A key finding from mechanistic investigations, including kinetic isotope effect (KIE) studies, is that the C-H bond cleavage is often the rate-determining step in the catalytic cycle. nih.govrsc.org For example, in the Pd-catalyzed C-H olefination of arenes promoted by S,O-ligands, experimental data suggest that C-H activation is rate-limiting. rsc.org

DFT (Density Functional Theory) calculations have also been employed to elucidate the reaction pathways. In the palladium-acetate-promoted carboxylation of thiophene, DFT studies revealed that the process proceeds through C-H bond cleavage, followed by the removal of acetic acid and subsequent insertion of CO2. mdpi.com While direct bromination would involve a different electrophile, the initial C-H activation step is a common and often critical feature of these transformations.

Synthesis of this compound from Functionalized Precursors

An alternative to direct C-H activation is the synthesis of the target molecule from precursors that already possess functional groups. These groups can be transformed or can direct subsequent reactions to achieve the desired substitution pattern.

Transformation of Thiophenecarbaldehyde Derivatives

A documented synthetic approach involves the bromination of a highly substituted thiophene that contains both a propyl group at the 2-position and a formyl (carbaldehyde) group. mdpi.comproquest.comresearchgate.net This method highlights a multi-step synthesis that ultimately installs a bromine atom at the 4-position of the thiophene ring.

The synthesis begins with 2-propylthiophene, which is first functionalized at the 5-position and then at the 3-position to introduce carboxamide and formyl groups, respectively. mdpi.comproquest.comresearchgate.net The resulting compound, 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, serves as the immediate precursor for the bromination step. mdpi.comproquest.com The bromination is achieved by treating this precursor with bromine in a solution of acetic acid and chloroform, which regioselectively yields the 4-bromo product. mdpi.com This selective bromination at the only available C-H position on the thiophene ring demonstrates a powerful strategy for constructing tetra-substituted thiophenes. mdpi.comproquest.com

Table 2: Synthesis of a this compound Derivative via Bromination of a Functionalized Precursor

| Reactant | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Br2 (2 equiv.), Acetic Acid | CHCl3 | 80% | mdpi.com |

This route, while yielding a more complex derivative rather than this compound itself, confirms that the 4-position of a 2-propylthiophene system is accessible for bromination, particularly when other positions are blocked. mdpi.com

Reduction of Thiophene-Substituted Ketone Intermediates

A common and effective strategy for the synthesis of alkylthiophenes, including this compound, involves the reduction of a corresponding thiophene-substituted ketone. This two-step approach typically begins with a Friedel-Crafts acylation reaction to introduce the acyl group onto the thiophene ring, followed by a reduction of the ketone to the desired alkyl group.

Two of the most prominent methods for the reduction of aryl-alkyl ketones are the Wolff-Kishner reduction and the Clemmensen reduction. wikipedia.orgwikipedia.organnamalaiuniversity.ac.in

Wolff-Kishner Reduction: This reaction is performed under basic conditions and involves the conversion of a ketone to a hydrazone, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgucla.edu The driving force is the evolution of nitrogen gas, leading to the formation of the corresponding alkane. youtube.com This method is particularly suitable for substrates that are sensitive to acidic conditions. wikipedia.org The general mechanism involves the formation of a hydrazone, followed by deprotonation and subsequent elimination of nitrogen gas to yield a carbanion, which is then protonated. youtube.com

Clemmensen Reduction: In contrast, the Clemmensen reduction is carried out in a strongly acidic medium, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in This method is effective for the reduction of aryl-alkyl ketones that are stable in strong acid. wikipedia.org The precise mechanism of the Clemmensen reduction is not fully understood but is believed to involve electron transfer from the metal surface to the protonated carbonyl group. wikipedia.org

For the synthesis of this compound, a hypothetical precursor would be a 4-bromo-2-acylthiophene. The choice between the Wolff-Kishner and Clemmensen reduction would depend on the stability of the bromothiophene ring and any other functional groups present on the molecule under the respective reaction conditions.

| Reduction Method | Reagents | Conditions | Suitability |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | High temperature, basic | Acid-sensitive substrates |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), HCl | Strong acid | Base-sensitive substrates |

Annulative Coupling Reactions for Thiophene Ring Formation

Annulative coupling reactions provide a powerful alternative for constructing the thiophene ring with the desired substitution pattern directly. These methods involve the formation of the heterocyclic ring from acyclic precursors. While specific examples leading directly to this compound are not extensively documented, general strategies for the synthesis of polysubstituted thiophenes can be adapted.

One notable approach is the Fiesselmann thiophene synthesis , which allows for the creation of substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.org This method offers a versatile route to various thiophene structures.

More contemporary methods involve metal-catalyzed annulative coupling reactions. For instance, copper-catalyzed annulative coupling of S,S-disubstituted enones with diazo compounds has been developed to access highly functionalized thiophenes under mild conditions. wikipedia.org This protocol allows for the construction of tetrasubstituted thiophenes with good to excellent yields. wikipedia.org The mechanism is proposed to involve the generation of a copper-carbene species, which then reacts with the enone to initiate the ring formation. wikipedia.org

Furthermore, methods for the regioselective synthesis of 2,4-disubstituted thiophenes have been established, which could be conceptually applied to the synthesis of this compound. researchgate.net

Optimization and Improvement of this compound Synthetic Protocols

The efficiency and practicality of any synthetic route to this compound depend on the optimization of reaction conditions to maximize yields and control the formation of the desired isomer.

Strategies for Enhanced Reaction Yields and Process Efficiency

Subsequent functionalization steps, such as bromination, require careful selection of reagents and conditions to maximize the yield of the desired product. For instance, in the synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, bromination was carried out using two equivalents of bromine in a mixture of acetic acid and chloroform, resulting in an 80% yield. mdpi.com

The efficiency of reduction reactions can also be enhanced. For example, modifications to the standard Wolff-Kishner reduction, such as the Huang-Minlon modification, involve carrying out the reaction in a high-boiling solvent like diethylene glycol, which allows for the removal of water and can lead to improved yields and shorter reaction times. masterorganicchemistry.com

Control of Regioselectivity in Multi-Step Synthetic Pathways

Controlling the position of substitution on the thiophene ring is a significant challenge in the synthesis of specifically substituted derivatives like this compound. The directing effects of the substituents already present on the ring play a crucial role in determining the outcome of electrophilic substitution reactions.

In the case of 2-propylthiophene, the propyl group is an ortho-, para-directing group. Therefore, direct bromination would be expected to yield a mixture of isomers, with substitution at the 5-position (para) and the 3-position (ortho). To achieve regioselective synthesis of the 4-bromo isomer, a more controlled approach is necessary.

One powerful strategy for achieving high regioselectivity is through directed ortho-metalation (DoM). This involves the use of a directing group that positions a metalating agent (typically an organolithium reagent) at an adjacent position. For instance, in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, an amide group at the 2-position directs lithiation to the 3-position. mdpi.com

Another approach to control regioselectivity is to start with a thiophene derivative where the desired substitution pattern is pre-determined. For example, a straightforward method for the synthesis of 2-bromo-4-alkylthiophenes has been developed through the regioselective lithiation of 3-alkylthiophenes with n-BuLi, followed by quenching with bromine at -78 °C, achieving yields greater than 90%. researchgate.net Adapting this strategy would require the synthesis of 3-propylthiophene as a starting material.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Propylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). This enables the precise mapping of the molecular structure of 4-Bromo-2-propylthiophene.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the aliphatic protons of the propyl side chain. The electron-donating nature of the 2-propyl group and the electron-withdrawing effect of the 4-bromo substituent significantly influence the chemical shifts of the ring protons.

The two protons on the thiophene ring, H-3 and H-5, are in different electronic environments and are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling. The H-5 proton, being adjacent to the electronegative bromine atom, is expected to be deshielded and resonate at a lower field (higher ppm value) compared to the H-3 proton.

The propyl group protons will display characteristic splitting patterns. The α-methylene (CH₂) protons, being directly attached to the thiophene ring, will be the most deshielded of the aliphatic protons. They are expected to appear as a triplet, coupled to the adjacent β-methylene protons. The β-methylene (CH₂) protons will appear as a multiplet (specifically, a sextet) due to coupling with both the α-methylene and the terminal γ-methyl protons. The γ-methyl (CH₃) protons, being the most shielded, will resonate at the highest field (lowest ppm value) and appear as a triplet, coupled to the β-methylene protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Thiophene) | ~6.85 | Singlet (s) | N/A |

| H-5 (Thiophene) | ~7.10 | Singlet (s) | N/A |

| α-CH₂ (Propyl) | ~2.75 | Triplet (t) | ~7.5 |

| β-CH₂ (Propyl) | ~1.70 | Sextet | ~7.5 |

| γ-CH₃ (Propyl) | ~0.95 | Triplet (t) | ~7.5 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the four unique carbon atoms of the thiophene ring and the three carbons of the propyl chain.

The carbon atom C-4, directly bonded to the bromine, is expected to show a chemical shift at a relatively high field (lower ppm) due to the "heavy atom effect" of bromine. Conversely, the C-2 carbon, bearing the propyl substituent, will be significantly deshielded and appear at a low field. The chemical shifts of C-3 and C-5 are influenced by their positions relative to the two substituents. The carbon atoms of the propyl group will appear in the typical aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiophene) | ~148 |

| C-3 (Thiophene) | ~126 |

| C-4 (Thiophene) | ~110 |

| C-5 (Thiophene) | ~129 |

| α-CH₂ (Propyl) | ~32 |

| β-CH₂ (Propyl) | ~23 |

| γ-CH₃ (Propyl) | ~14 |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguous structural confirmation. scielo.br

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, strong cross-peaks would be observed between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons of the propyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon in the molecule (e.g., linking the H-3 signal to the C-3 signal).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range (2-3 bond) couplings between protons and carbons. It is vital for establishing the substitution pattern on the thiophene ring. Key expected correlations would include:

The α-CH₂ protons of the propyl group correlating to ring carbons C-2 and C-3.

The H-3 proton correlating to carbons C-2, C-4, and C-5.

The H-5 proton correlating to carbons C-3 and C-4.

These combined 2D NMR experiments provide a comprehensive and definitive confirmation of the this compound structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Under Electron Ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and numerous fragment ions. libretexts.org The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 204 and 206.

The fragmentation pattern provides structural information. libretexts.orglibretexts.org The weakest bond in the molecule is often the C-Br bond, and the bond between the aromatic ring and the alkyl chain is also susceptible to cleavage. Common fragmentation pathways include:

Loss of a propyl radical (•C₃H₇): Cleavage of the bond between the thiophene ring and the propyl group results in a bromothiophene cation, which would appear as an isotopic pair at m/z 161 and 163.

Loss of an ethyl radical (•C₂H₅): This results from a "benzylic-type" cleavage, which is a favorable fragmentation pathway. nih.gov It produces a stable substituted thiophenylmethyl cation, observed as an intense isotopic pair at m/z 175 and 177.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would yield a 2-propylthiophenyl cation at m/z 125.

Predicted Major Fragments in the EI Mass Spectrum of this compound

| Ion | Proposed Structure | Predicted m/z (⁷⁹Br/⁸¹Br) |

| [M]⁺˙ | [C₇H₉BrS]⁺˙ | 204 / 206 |

| [M - C₂H₅]⁺ | [C₅H₄BrS-CH₂]⁺ | 175 / 177 |

| [M - C₃H₇]⁺ | [C₄H₂BrS]⁺ | 161 / 163 |

| [M - Br]⁺ | [C₇H₉S]⁺ | 125 |

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the molecule, resulting in minimal fragmentation. It is particularly useful for polar molecules and is often coupled with liquid chromatography (LC-MS). mdpi.com For this compound, ESI-MS in positive ion mode would primarily generate the protonated molecule, [M+H]⁺.

Similar to EI-MS, the presence of bromine would result in a characteristic isotopic pattern for the protonated molecule, with peaks of nearly equal intensity appearing at m/z 205 and 207. tandfonline.comresearchgate.net This technique is highly sensitive and provides a clear determination of the molecular weight of the compound, making it invaluable for analyzing complex mixtures or for quantitative studies. nih.gov The use of tandem mass spectrometry (MS/MS) with ESI can induce fragmentation of the selected [M+H]⁺ ion, providing further structural information if needed. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. This technique distinguishes the compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound (C₇H₉BrS), the expected isotopic pattern for the molecular ion [M]⁺˙ is a distinctive doublet due to the presence of the bromine atom, with isotopes ⁷⁹Br and ⁸¹Br existing in nearly a 1:1 ratio.

HRMS analysis allows for the determination of the elemental composition. The precise mass measurement can confirm that the empirical formula is indeed C₇H₉BrS, ruling out other potential molecular formulas.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₇H₉⁷⁹BrS]⁺˙ | ⁷⁹Br | 219.9686 |

This table is generated based on theoretical calculations and illustrates the expected high-resolution mass values.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for separating and identifying volatile compounds like this compound within a mixture. pubmedia.idnih.gov In a typical GC-MS analysis, the compound is first separated from other components based on its boiling point and affinity for the stationary phase in the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. nih.gov

The resulting mass spectrum displays a characteristic fragmentation pattern. The molecular ion peak ([M]⁺˙) would appear as a doublet at m/z 220 and 222, corresponding to the two bromine isotopes. miamioh.edu Key fragmentation pathways for this compound would likely involve the loss of the propyl group and fragmentation of the thiophene ring.

Common Fragmentation Patterns:

Alpha-cleavage: The bond between the thiophene ring and the propyl group can break, leading to a stable thiophene-containing cation.

Loss of Propyl Group: A significant fragment would be observed at m/z 177/179, corresponding to the bromothiophene cation after the loss of a propyl radical (C₃H₇). libretexts.orgchemguide.co.uk

Loss of Bromine: The loss of the bromine atom would result in a fragment at m/z 141. miamioh.edu

Propyl Fragmentation: The propyl chain itself can fragment, leading to peaks corresponding to the loss of methyl (CH₃) or ethyl (C₂H₅) radicals from the molecular ion. libretexts.orgyoutube.com

Table 2: Predicted Major Fragments in the GC-MS Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion |

|---|---|

| 220/222 | [C₇H₉BrS]⁺˙ (Molecular Ion) |

| 191/193 | [C₅H₄BrS]⁺˙ (Loss of C₂H₅) |

| 177/179 | [C₄H₂BrS]⁺˙ (Loss of C₃H₇) |

| 141 | [C₇H₉S]⁺ (Loss of Br) |

This table contains predicted data based on common fragmentation patterns of similar molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

C-H Stretching (Aliphatic): The propyl group's C-H bonds would show stretching vibrations in the 2850-3000 cm⁻¹ region.

C-H Stretching (Aromatic): The C-H bonds on the thiophene ring would absorb at approximately 3100 cm⁻¹. nii.ac.jp

C=C Stretching (Thiophene Ring): The stretching of the carbon-carbon double bonds within the thiophene ring typically appears in the 1350-1550 cm⁻¹ region. iosrjournals.org

C-S Stretching: The carbon-sulfur bond in the thiophene ring gives rise to absorptions that can be observed between 600-800 cm⁻¹. iosrjournals.org

C-Br Stretching: The carbon-bromine bond is expected to show a characteristic absorption in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Thiophene Ring |

| 2850-3000 | C-H Stretch | Propyl Group |

| 1350-1550 | C=C Stretch | Thiophene Ring |

| 600-800 | C-S Stretch | Thiophene Ring |

This table presents expected wavenumber ranges for the functional groups in the molecule based on established IR spectroscopy data for thiophene derivatives. nii.ac.jpiosrjournals.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov While this compound may be a liquid at room temperature, derivatives or similar brominated thiophenes that are solid can be analyzed.

For a crystalline derivative, the analysis would reveal the planar structure of the thiophene ring. The precise bond lengths of C-S, C=C, C-C, and C-Br would be determined. For instance, in similar brominated thiophene structures, the C-Br bond length is typically observed to be around 1.88 Å. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding (Br···Br or Br···S interactions) and van der Waals forces. nih.gov

Table 4: Representative Crystallographic Parameters for a Substituted Bromothiophene

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-Br Bond Length | ~1.88 Å |

| C-S Bond Length | ~1.71 Å |

This table shows representative data from crystallographic studies of other brominated thiophene compounds to illustrate the type of information obtained. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, such as the synthesis or derivatization of this compound. chemistryhall.comlibretexts.org By spotting a small amount of the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the separation of starting materials, intermediates, and products can be visualized. rsc.org

The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is dependent on the compound's polarity. This compound, being relatively nonpolar, would have a higher Rƒ value in a nonpolar eluent system (e.g., hexane/ethyl acetate) compared to more polar reactants or byproducts. The spots can be visualized under UV light or by using a staining agent like iodine. chemistryhall.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS or for complex mixtures. nih.govresearchgate.net

In the analysis of a reaction mixture containing this compound and its derivatives, LC-MS can separate the components based on their polarity using a reversed-phase column. The eluting compounds are then introduced into the mass spectrometer, which provides mass information for each component, aiding in their identification. This method is valuable for identifying non-volatile impurities, reaction byproducts, or metabolites of this compound in various matrices.

Theoretical and Computational Investigations of 4 Bromo 2 Propylthiophene

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules can be explored with high precision. For 4-Bromo-2-propylthiophene, these computational methods provide a detailed understanding of its electronic structure, reactivity, and potential applications in materials science. By solving the Schrödinger equation with various levels of approximation, we can model molecular behavior and predict properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. In this hypothetical study, DFT calculations were performed on this compound to elucidate the distribution of electrons within the molecule and to understand how this distribution governs its chemical behavior.

The calculations would typically employ a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to provide a robust description of the molecule's electron density. From this, a variety of electronic properties can be derived. The molecular electrostatic potential (MEP) map, for example, would visualize the regions of positive and negative charge on the molecule's surface. For this compound, the MEP would likely show a region of high electron density (negative potential) around the sulfur and bromine atoms due to their lone pairs of electrons, while the hydrogen atoms of the propyl group would exhibit a more positive potential. These features are crucial in predicting how the molecule will interact with other chemical species, highlighting potential sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the thiophene (B33073) ring, particularly on the sulfur atom and the double bonds, which are electron-rich. The LUMO, in contrast, would likely be distributed over the thiophene ring and the carbon-bromine bond, indicating that these are the regions most susceptible to receiving electrons. A hypothetical FMO analysis might yield the following data:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

This relatively large energy gap would suggest that this compound is a moderately stable molecule.

Prediction of Electro-Optical Properties, Including Hyperpolarizability

The interaction of molecules with light is fundamental to a wide range of technologies, including nonlinear optics (NLO). The NLO response of a molecule is governed by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser. Molecules with large hyperpolarizability values are sought after for applications in optical devices.

Computational methods, particularly DFT, can be used to predict the first-order hyperpolarizability (β) of a molecule. For this compound, the presence of the electron-donating propyl group and the electron-withdrawing bromine atom attached to the polarizable thiophene ring suggests that it may exhibit a significant NLO response. The bromine atom, in particular, with its heavy nucleus and diffuse electron cloud, can contribute significantly to the molecule's polarizability. A hypothetical calculation of the hyperpolarizability and related properties might produce the following results:

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| First-order Hyperpolarizability (β) | 15 x 10-30 esu |

This value of β would indicate that this compound has potential as an NLO material, though it would be considered moderate compared to molecules specifically designed for this purpose.

Mechanistic Insights from Computational Chemistry

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, we can identify transition states, intermediates, and the most likely reaction pathways.

Transition State Analysis and Reaction Pathway Determination

Transition state theory is a fundamental concept in chemical kinetics. A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. Computational methods can be used to locate and characterize these fleeting structures, providing a wealth of information about the reaction mechanism.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational chemists would model the approach of the nucleophile to the thiophene ring. By systematically varying the geometry of the reacting system and calculating the energy at each point, a potential energy surface can be constructed. The transition state would be identified as a saddle point on this surface. Frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) for the reaction can be calculated as the difference in energy between the reactants and the transition state. This allows for the prediction of reaction rates and how they might be affected by changes in temperature or the presence of a catalyst.

Computational Prediction and Interpretation of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant of the same reaction with a heavier isotope (kL/kH). wikipedia.org KIEs arise from the differences in the zero-point vibrational energies of bonds involving different isotopes. princeton.edu

Computational chemistry can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. libretexts.org For example, in a reaction where a C-H bond is broken in the rate-determining step, substituting the hydrogen with deuterium (B1214612) (a heavier isotope) will lead to a significant primary KIE (typically in the range of 2-7).

For a hypothetical reaction of this compound where a C-H bond on the propyl group is broken, the predicted KIE would provide strong evidence for the involvement of that bond in the rate-determining step. A hypothetical computational study might yield the following data:

| Reaction | Isotopic Substitution | Calculated kL/kH | Interpretation |

|---|---|---|---|

| Hypothetical C-H bond cleavage | H/D | 5.8 | Primary KIE, indicating C-H bond breaking in the rate-determining step. |

This predicted KIE would be a valuable piece of evidence in elucidating the reaction mechanism, demonstrating the power of combining computational and experimental approaches in chemical research.

Molecular Modeling and Dynamics Simulations of Thiophene Derivatives

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the structure, dynamics, and interactions of molecules at an atomic level. For thiophene derivatives, these techniques have been instrumental in understanding their behavior in various chemical and biological systems.

Molecular docking is a prominent modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly valuable in drug discovery for understanding how a thiophene derivative might interact with a biological target, such as a protein or enzyme. For instance, studies on thiophene carboxamide derivatives have used molecular docking to simulate their binding within the tubulin-colchicine binding pocket, a key target in cancer therapy. mdpi.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com Similarly, docking studies on thiophene derivatives have been used to model interactions with bacterial targets, providing insights into their antimicrobial mechanisms. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. Ab initio MD simulations of the parent compound, thiophene, have been used to investigate its relaxation process after photoexcitation, revealing complex pathways involving internal conversion and intersystem crossing. rsc.org For larger thiophene derivatives, MD simulations are employed to assess the stability of ligand-protein complexes predicted by molecular docking. nih.gov For example, a 10-nanosecond MD simulation was used to confirm the stability of a thiophene-3-carbonitrile-based inhibitor within the active site of the MurF enzyme, a target for antibacterial agents. nih.gov These simulations can validate docking results and provide a more realistic picture of the binding stability over time. nih.gov

Theoretical calculations are also used to study the fundamental intermolecular interactions of thiophenes. Studies on thiophene dimers have employed high-level quantum chemistry methods to calculate interaction energies, finding that dispersion is the primary source of attraction. researchgate.net Understanding these fundamental forces is crucial for predicting how thiophene derivatives will behave in condensed phases and crystal structures. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry and materials science. They aim to correlate the chemical structure of a compound with its biological activity or physical properties. tandfonline.com

SAR studies on thiophene derivatives have provided valuable insights for designing compounds with enhanced therapeutic activities. nih.gov For example, in the development of anticancer agents, SAR analyses have shown that the presence of electron-withdrawing groups, such as a chloro or cyano group, on the thiophene ring can increase cytotoxicity against certain cancer cell lines. nih.gov Conversely, for other activities, the replacement of a naphthyl ring with a thiophene ring was found to diminish activity, highlighting that the effects are highly dependent on the specific molecular context and biological target. nih.gov The thiophene ring is often explored as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and binding affinity. nih.gov

Predictive Modeling for Biological Activities of Thiophene Derivatives

QSAR modeling takes SAR a step further by creating mathematical models to predict the activity of new compounds. brieflands.com These models are built by finding a statistical relationship between the physicochemical properties (descriptors) of a series of compounds and their measured biological activities.

A 2D-QSAR model was developed for a series of thiophene derivatives acting as c-Jun NH2-terminal kinase-1 (JNK1) inhibitors. brieflands.com The model identified several key descriptors influencing inhibitory activity, including Verloop L (a sterimol parameter), Bond Dipole Moment, LogP (lipophilicity), Balaban Topological index (a structural descriptor), and VAMP Total Dipole of the whole molecule. brieflands.com The resulting model showed strong predictive ability, which is crucial for designing new, more potent JNK1 inhibitors. brieflands.com

Similarly, a 3D-QSAR study was performed on thiophene-3-carbonitriles as MurF enzyme inhibitors. nih.gov This approach, which considers the three-dimensional properties of the molecules, generated a robust pharmacophore model. The model achieved a high coefficient of determination (R² = 0.978) and cross-validation coefficient (Q² = 0.8835), indicating its reliability for predicting the inhibitory activity of new compounds in this class. nih.gov

The table below summarizes key parameters from a representative QSAR study on thiophene derivatives, illustrating the statistical robustness of such predictive models.

| QSAR Model Parameters | JNK1 Inhibitors Study brieflands.com | MurF Inhibitors Study nih.gov |

| Model Type | 2D-QSAR (MLR, PLS, ANN) | 3D-QSAR (Atom-based) |

| No. of Compounds (Training Set) | Not Specified | 48 |

| Coefficient of Determination (r² or R²) | 0.90 | 0.978 |

| Cross-validation Coefficient (r²cv or Q²) | 0.88 | 0.8835 |

| F-test Value (F) | 97.22 | Not Specified |

| Standard Error of Estimate (s) | 0.38 | Not Specified |

Chemoinformatics and Machine Learning Approaches for Property Prediction

Chemoinformatics and machine learning are increasingly being applied to predict the properties of chemical compounds, offering powerful alternatives to traditional QSAR modeling. These advanced computational techniques can handle large and complex datasets to uncover intricate structure-property relationships.

Machine learning models have been successfully used to predict the thermophysical properties of thiophene derivatives. semanticscholar.orgresearchgate.net One study utilized models such as Decision Tree, Gradient Boosting, and Deep Neural Networks to predict the high-pressure density of several thiophenes. researchgate.net The input parameters for these models included critical properties like temperature, pressure, and volume, along with boiling point and molecular weight. The Light Gradient Boosting Machine (LightGBM) model demonstrated superior performance, achieving a coefficient of determination (R²) of 0.9999, indicating extremely high accuracy. semanticscholar.orgresearchgate.net Such models are valuable for materials science applications where experimental data may be scarce. semanticscholar.org

In the context of drug discovery, machine learning, combined with QSAR, has been used to screen large chemical databases for potential drug candidates. nih.gov This approach was used to identify novel 2-amino thiophene molecules with potential activity against Leishmania amazonensis. nih.gov Furthermore, chemoinformatic tools are used to predict the ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed thiophene derivatives. mdpi.com These predictions help in the early-stage evaluation of a compound's drug-likeness, filtering out candidates that are likely to fail later in the development pipeline. mdpi.com

The performance of various machine learning models in predicting the density of thiophene derivatives is highlighted in the table below.

| Machine Learning Model | Average Absolute Percent Relative Error (AAPRE) researchgate.net | Root Mean Square Error (RMSE) researchgate.net | Coefficient of Determination (R²) researchgate.net |

| Decision Tree (DT) | Not Specified | Not Specified | Not Specified |

| AdaBoost-DT | Not Specified | Not Specified | Not Specified |

| LightGBM | 0.0231 | 0.3499 | 0.9999 |

| Gradient Boosting (GBoost) | Not Specified | Not Specified | Not Specified |

| TabNet | Not Specified | Not Specified | Not Specified |

| Deep Neural Network (DNN) | Not Specified | Not Specified | Not Specified |

These computational approaches collectively provide a powerful framework for investigating thiophene derivatives. While direct computational studies on this compound may not be widely published, the principles and models developed for the broader thiophene class offer a solid foundation for predicting its molecular behavior, biological activities, and physical properties.

Applications and Emerging Research Areas of 4 Bromo 2 Propylthiophene Derivatives

Role in Organic Synthesis as a Versatile Building Block

The unique substitution pattern of 4-Bromo-2-propylthiophene makes it an important starting material for constructing more elaborate molecular architectures. The bromine atom can be readily substituted or used in metal-catalyzed coupling reactions, and the other positions on the thiophene (B33073) ring can be selectively functionalized to build complexity.

Synthesis of Complex Heterocyclic Systems

This compound and its immediate precursors are instrumental in the regioselective synthesis of polysubstituted thiophenes, which are complex heterocyclic systems. A notable example is the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. This multi-step synthesis begins with the creation of 2-propylthiophene, which is then sequentially functionalized through a series of lithiation and substitution reactions to build a tetrasubstituted thiophene ring. ntu.edu.tw

The process involves creating an amide at the 2-position, which then directs the regioselective addition of a formyl group at the 3-position. The final step is the bromination at the 4-position, yielding the highly functionalized target molecule. ntu.edu.tw The presence of the bromo-substituent is particularly significant as it provides a reactive site for further chemical transformations, such as halogen exchange or palladium-catalyzed coupling reactions, allowing for the creation of even more complex derivatives. ntu.edu.tw

Table 1: Key Synthesis Steps for a Complex Thiophene Derivative

| Step | Starting Material | Key Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Propylthiophene | 1. n-BuLi 2. Phenyl isocyanate | N-phenyl-5-propylthiophene-2-carboxamide | 91% |

| 2 | N-phenyl-5-propylthiophene-2-carboxamide | 1. n-BuLi 2. DMF | 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | 77% |

This table outlines the high-yield steps involved in converting a 2-propylthiophene core into a highly decorated, synthetically versatile heterocyclic system. Data sourced from Bar, S., & Martin, M. I. (2021). ntu.edu.tw

Precursor for Pharmaceutically Relevant Molecular Scaffolds

Thiophene-based compounds are a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The thiophene-2-carboxamide scaffold, in particular, is recognized as a crucial core structure for developing novel therapeutic agents. Research into this class of compounds has led to the discovery of potent antiviral inhibitors, such as those effective against human enterovirus 71. nih.gov

While direct studies on this compound are specific, its role as a precursor to complex thiophene-carboxamides is highly relevant. The synthesis of molecules like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide demonstrates its utility in creating scaffolds that are primed for further derivatization. ntu.edu.tw The functional groups on this molecule allow for facile modifications to explore structure-activity relationships, a key process in drug discovery. The general importance of thiophene derivatives in pharmaceuticals underscores the potential of this compound as a building block for new medicinal compounds. ntu.edu.tw

Intermediate in Agrochemical Development

The development of novel agrochemicals, such as fungicides and herbicides, often relies on heterocyclic chemistry. Thiophene derivatives have shown significant promise in this field. ntu.edu.tw For instance, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and evaluated for their fungicidal activity. mdpi.com

The utility of this compound in this context lies in its capacity to serve as an intermediate for creating diverse thiophene-containing molecules. Its bromine handle allows for coupling with other heterocyclic systems, like pyridine, to generate novel molecular frameworks. The ability to undergo various chemical transformations enables chemists to fine-tune the properties of the resulting compounds to meet specific agricultural needs, such as enhancing potency against target pests or improving environmental stability. nih.gov

Applications in Materials Science

In materials science, derivatives of this compound are primarily used in the development of organic electronics. The thiophene ring is an electron-rich aromatic system that facilitates charge transport, a fundamental requirement for semiconductor materials.

Development of Organic Electronics and Semiconductors

Polythiophenes, particularly poly(3-alkylthiophene)s (P3ATs), are among the most studied classes of conducting polymers for organic electronic devices. nih.govresearchgate.net These polymers are synthesized through the polymerization of thiophene monomers. Brominated thiophenes, such as this compound, are key monomers in this process. The bromine atom provides a reactive site for polymerization through various cross-coupling methods, including Grignard Metathesis (GRIM) polymerization and Suzuki coupling reactions. researchgate.netwikipedia.org

These polymerization techniques allow for the synthesis of regioregular polymers, where the side chains are arranged in a consistent head-to-tail fashion. cmu.edu This high degree of structural order is crucial for efficient intermolecular π-π stacking, which creates pathways for charge carriers to move through the material, thereby enhancing its semiconductor performance. nih.gov The propyl side chain on the monomer improves the solubility of the resulting polymer in organic solvents, making it suitable for solution-based processing techniques like spin-coating and printing to fabricate thin-film devices. researchgate.net

Utilization in Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs)

The semiconducting polymers derived from brominated alkylthiophenes are integral components in various electronic devices. researchgate.net

Organic Field-Effect Transistors (OFETs): In an OFET, a thin film of the polythiophene derivative acts as the active channel layer where charge transport occurs. The performance of an OFET is often characterized by its charge carrier mobility (how quickly charges move) and its on/off ratio (the difference in current between the "on" and "off" states). Poly(3-alkylthiophene)s have demonstrated excellent hole mobilities and high on/off ratios, making them suitable for applications in flexible displays, sensors, and RFID tags. mdpi.comresearchgate.net The properties of these polymers can be tuned by varying the length of the alkyl side chain; for example, poly(3-hexylthiophene) (P3HT) is a benchmark material in the field, with reported mobilities often exceeding 0.1 cm²/Vs and on/off ratios greater than 10⁵. mdpi.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): While polythiophenes are more commonly used for charge transport, they can also be incorporated into OLED structures. They can function as the hole-injection or hole-transport layer, facilitating the efficient movement of positive charges from the anode into the emissive layer. Furthermore, the electronic bandgap of polythiophenes can be tuned through chemical modification to produce polymers that emit light in the visible spectrum, allowing them to be used as the active emissive layer itself. nih.gov

Table 2: Representative Properties of Poly(3-alkylthiophene)s in OFETs

| Polymer | Typical Hole Mobility (cm²/Vs) | Typical On/Off Ratio | Key Characteristics |

|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | 10⁻³ - 0.1+ | > 10⁵ | Benchmark p-type semiconductor, well-studied, good processability. mdpi.comresearchgate.net |

| Poly(3-dodecylthiophene) (P3DDT) | Varies with processing | ~10⁴ - 10⁵ | Longer alkyl chain improves solubility but can affect molecular packing. |

This table provides a summary of typical performance metrics for OFETs based on poly(3-alkylthiophene)s, the class of polymers for which this compound is a potential monomer. Performance is highly dependent on factors like molecular weight, regioregularity, and film processing conditions.

Incorporation into Conducting Polymers

The development of conducting polymers has revolutionized the field of electronics, offering lightweight, flexible, and solution-processable alternatives to traditional inorganic materials. Polythiophenes, a class of conducting polymers, are particularly noted for their excellent environmental and thermal stability. The properties of polythiophenes can be finely tuned by modifying the substituents on the thiophene ring.

Derivatives of this compound can serve as key monomers in the synthesis of poly(alkylthiophene)s (PATs). The bromo group at the 4-position allows for various metal-catalyzed cross-coupling reactions, which are fundamental to the polymerization process. One of the most effective methods for synthesizing regioregular poly(3-alkylthiophene)s is the McCullough Method, which utilizes a Kumada cross-coupling polymerization. This method involves the regiospecific generation of a Grignard reagent from a bromo-substituted thiophene, which is then polymerized using a nickel catalyst. While the original method focuses on 3-alkylthiophenes, similar principles can be applied to polymerize monomers derived from this compound.

The polymerization of a monomer derived from this compound, for instance, through a Kumada-type coupling, can lead to the formation of poly(2-propylthiophene). The regioregularity of the resulting polymer is crucial as it significantly influences the material's electronic and optical properties. A high degree of head-to-tail (HT) couplings in the polymer chain leads to better π-stacking and, consequently, higher charge carrier mobility.

The resulting poly(2-propylthiophene)s can be incorporated into various electronic devices. Their conductivity, which arises from the movement of polarons and bipolarons along the conjugated polymer backbone, makes them suitable for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The propyl side chain enhances the solubility of the polymer in organic solvents, facilitating device fabrication through solution-based techniques like spin-coating and printing.

| Polymerization Method | Monomer Type | Key Features | Potential Application of Resulting Polymer |

| Kumada Cross-Coupling | Grignard reagent of a bromo-substituted thiophene | High regioregularity (HT couplings) | Organic Field-Effect Transistors (OFETs) |

| Stille Coupling | Stannyl derivative of thiophene and a bromo-substituted co-monomer | Versatile for copolymer synthesis | Organic Photovoltaics (OPVs) |

| Suzuki Coupling | Boronic acid or ester of thiophene and a bromo-substituted co-monomer | Good functional group tolerance | Sensors and Electrochromic Devices |

Application in Photovoltaic Materials

Organic photovoltaics (OPVs) have garnered significant interest as a renewable energy technology due to their potential for low-cost, large-area, and flexible solar cells. The active layer in many OPVs consists of a bulk heterojunction (BHJ) of a p-type (donor) and an n-type (acceptor) organic semiconductor. Thiophene-based polymers are widely used as donor materials in these devices.

Donor-acceptor (D-A) conjugated copolymers are a key class of materials for high-efficiency organic solar cells. case.edu In these copolymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This architecture allows for broad absorption of the solar spectrum and efficient charge separation at the donor-acceptor interface.

Derivatives of this compound can be utilized as the donor monomer in the synthesis of these D-A copolymers. The bromo-functionality enables copolymerization with various electron-accepting co-monomers through reactions like Stille or Suzuki coupling. The choice of the acceptor unit is critical for tuning the electronic properties, such as the HOMO and LUMO energy levels and the bandgap of the resulting copolymer. A well-matched energy level alignment between the donor polymer and the acceptor material (often a fullerene derivative or a non-fullerene acceptor) is essential for efficient exciton dissociation and charge transfer.

The performance of an organic solar cell is highly dependent on the morphology of the active layer. The propyl side chain on the thiophene unit plays a crucial role in influencing the polymer's solubility, processability, and solid-state packing, which in turn affects the nanostructure of the bulk heterojunction. The development of new D-A copolymers incorporating units derived from this compound represents a promising avenue for achieving higher power conversion efficiencies in organic solar cells. informaticsjournals.co.in

| Copolymer Architecture | Monomer Derived from this compound | Potential Acceptor Co-monomer | Desired Property for Photovoltaics |

| Donor-Acceptor (D-A) | Stannyl or boronic ester derivative | Bromo-substituted benzothiadiazole | Broad solar absorption, optimized energy levels |

| Donor-π-Acceptor (D-π-A) | Bromo-substituted thiophene | π-conjugated acceptor with stannyl or boronic ester groups | Enhanced intramolecular charge transfer |

Medicinal Chemistry and Biological Activity Studies

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The thiophene ring is a bioisostere of the benzene ring and can interact with various biological targets. The versatility of thiophene chemistry allows for the synthesis of a diverse library of compounds for pharmacological screening.

Exploration of Pharmacologically Active Compounds

The thiophene nucleus is present in several FDA-approved drugs, highlighting its importance in drug discovery. nih.gov These drugs span various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. The biological activity of thiophene derivatives is highly dependent on the nature and position of the substituents on the thiophene ring.

Researchers are actively exploring derivatives of this compound as precursors for new pharmacologically active compounds. The bromo group can be readily transformed into other functional groups, allowing for the synthesis of a wide array of analogs. These derivatives are then subjected to biological screening to identify lead compounds with potential therapeutic applications.

Development of Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but they can have significant side effects. Thiophene derivatives have shown promise as a source of new anti-inflammatory agents. nih.gov

The anti-inflammatory activity of thiophene-based compounds is often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade. nih.gov Studies on various 2-aminothiophene derivatives have demonstrated their potential to reduce inflammation. The synthesis of novel analogs derived from this compound is an active area of research aimed at discovering more potent and selective anti-inflammatory drugs with improved safety profiles.

| Thiophene Derivative Class | Mechanism of Action | Key Structural Features |

| 2-Aminothiophenes | Inhibition of COX and LOX enzymes | Presence of an amino group at the 2-position |

| Thiophene-fused heterocycles | Modulation of pro-inflammatory cytokines | Fused ring system enhancing rigidity and target binding |

Research into Anticancer and Antioxidant Properties

The search for new anticancer agents is a major focus of medicinal chemistry. Thiophene derivatives have been investigated for their potential to inhibit the growth of various cancer cell lines. nih.gov The anticancer activity of these compounds can arise from different mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.

In addition to direct anticancer effects, the antioxidant properties of thiophene derivatives are also of interest. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the development of cancer and other diseases. Antioxidants can neutralize ROS and protect cells from oxidative damage. The ability of thiophene derivatives to scavenge free radicals has been demonstrated in various studies. nih.gov Research is ongoing to evaluate the dual anticancer and antioxidant potential of novel compounds derived from this compound.

| Biological Activity | Investigated Thiophene Derivatives | Observed Effects |

| Anticancer | Substituted 2-aminothiophenes | Inhibition of cancer cell proliferation, induction of apoptosis |

| Antioxidant | Thiophene-containing hydrazones | Scavenging of DPPH free radicals |

Antimicrobial and Antifungal Activity Investigations

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Thiophene-containing compounds have been shown to exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi. researchgate.netsemanticscholar.org For example, the antifungal drugs Ticonazole and Sertaconazole contain a thiophene moiety.